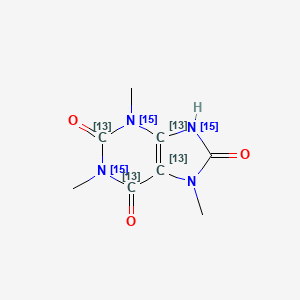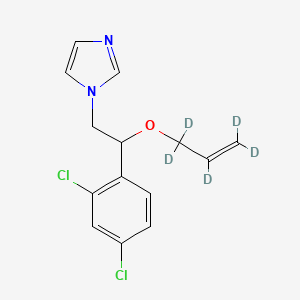
Imazalil D5 (2-propenyl D5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imazalil D5 (2-propenyl D5) is a deuterated form of Imazalil, a fungicide commonly used in agriculture to control fungal growth on fruits and vegetables. The deuterated version, Imazalil D5, is often used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and environmental fate of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imazalil D5 (2-propenyl D5) involves the incorporation of deuterium atoms into the molecular structure of Imazalil. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound. For example, deuterated alkylating agents can be used to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Imazalil D5 (2-propenyl D5) typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Imazalil D5 (2-propenyl D5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Imazalil D5 (2-propenyl D5) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and fate of Imazalil in various environments.
Biology: Employed in metabolic studies to trace the metabolic pathways of Imazalil in biological systems.
Medicine: Investigated for its potential effects on human health and its role in the development of antifungal treatments.
Industry: Used in the development and testing of new fungicides and pesticides.
Mechanism of Action
The mechanism of action of Imazalil D5 (2-propenyl D5) involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and ultimately fungal cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
Comparison with Similar Compounds
Similar Compounds
Imazalil: The non-deuterated form of Imazalil, commonly used as a fungicide.
Propiconazole: Another fungicide with a similar mechanism of action, targeting ergosterol biosynthesis.
Tebuconazole: A triazole fungicide that also inhibits ergosterol biosynthesis.
Uniqueness
Imazalil D5 (2-propenyl D5) is unique due to its deuterated nature, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with the non-deuterated form.
Properties
Molecular Formula |
C14H14Cl2N2O |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2/i1D2,2D,7D2 |
InChI Key |
PZBPKYOVPCNPJY-MACMZUOASA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H] |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




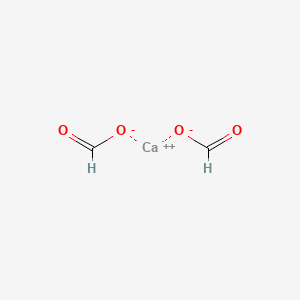

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
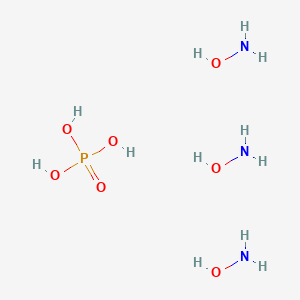
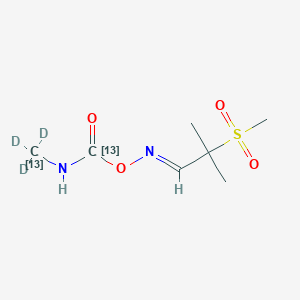
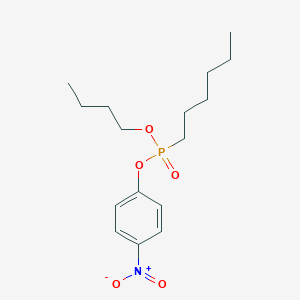
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
